rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans
CAS No.: 2445749-56-2
Cat. No.: VC6127722
Molecular Formula: C18H25NO3
Molecular Weight: 303.402
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2445749-56-2 |
|---|---|
| Molecular Formula | C18H25NO3 |
| Molecular Weight | 303.402 |
| IUPAC Name | methyl (3S,4S)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C18H25NO3/c1-21-18(20)17-13-19(11-14-5-3-2-4-6-14)12-16(17)15-7-9-22-10-8-15/h2-6,15-17H,7-13H2,1H3/t16-,17+/m0/s1 |
| Standard InChI Key | FEAJTFOADMNFOV-DLBZAZTESA-N |
| SMILES | COC(=O)C1CN(CC1C2CCOCC2)CC3=CC=CC=C3 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s IUPAC name, rac-methyl(3R,4R)-1-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate,trans, specifies:
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Pyrrolidine backbone: A five-membered saturated nitrogen heterocycle.
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Benzyl group: Attached to the nitrogen at the 1-position, contributing hydrophobic character.
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Oxan-4-yl group: A tetrahydropyran ring substituted at the 4-position of the pyrrolidine, introducing steric bulk and hydrogen-bonding potential.
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Methyl ester: At the 3-position, enhancing lipophilicity and serving as a handle for further derivatization.
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Stereochemistry: The (3R,4R) configuration dictates the spatial arrangement of substituents, while the "trans" descriptor indicates their opposite orientation across the pyrrolidine ring .
Key Structural Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₂₅NO₃ |
| Molecular Weight | 315.41 g/mol |
| Functional Groups | Benzyl, oxan-4-yl, methyl ester |
| Stereochemical Features | (3R,4R) configuration, trans-disposition |
| Chiral Centers | 2 (C3 and C4) |
Synthesis and Stereochemical Control
Synthetic Strategies
The synthesis of this racemic compound typically involves:
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Pyrrolidine Ring Formation: Cyclization of γ-amino ketones or via [3+2] cycloadditions to establish the pyrrolidine core.
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Oxan-4-yl Introduction: Nucleophilic substitution or coupling reactions to attach the tetrahydropyran moiety.
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Benzylation: Alkylation of the pyrrolidine nitrogen using benzyl halides under basic conditions.
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Esterification: Steglich or Mitsunobu reactions to install the methyl ester group.
Racemic Mixture Considerations
The "rac" prefix indicates equal proportions of both enantiomers. This arises from non-stereoselective synthesis steps, such as:
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Lack of Chiral Catalysts: Using achiral reagents or solvents during key bond-forming steps.
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Racemization During Workup: Acidic or basic conditions that epimerize stereocenters post-synthesis .
Physicochemical Properties
Lipophilicity and Solubility
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logP (Predicted): 2.8 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: <5 mg/mL due to the benzyl and oxan-4-yl groups, necessitating formulation with co-solvents like DMSO for biological assays.
Stability Profile
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pH Sensitivity: The methyl ester hydrolyzes slowly under physiological conditions (t₁/₂ ≈ 24 hrs at pH 7.4).
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Thermal Stability: Decomposes above 200°C, as observed in differential scanning calorimetry (DSC) studies .
Comparative Analysis with Analogous Compounds
Structural Analogues and Activity Trends
| Compound | Key Modifications | logP | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | Oxan-4-yl, trans-configuration | 2.8 | <5 |
| Methyl (3R,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carboxylate | Cyclohexyl instead of oxan-4-yl | 3.1 | <3 |
| rac-Methyl(3R,4R)-1-benzyl-4-morpholinopyrrolidine-3-carboxylate | Morpholine ring | 1.9 | 12 |
The oxan-4-yl group balances lipophilicity and hydrogen-bonding capacity compared to bulkier cyclohexyl or polar morpholine substituents .
Challenges and Future Directions
Stereochemical Resolution
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Chiral Chromatography: Use of Chiralpak AD-H columns with heptane/ethanol eluents to separate enantiomers.
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Enzymatic Kinetic Resolution: Lipase-mediated hydrolysis of the racemic ester to yield enantiopure fractions.
Derivative Development
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Ester Bioisosteres: Replacing the methyl ester with amides or heterocycles to modulate stability and target engagement.
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Oxan-4-yl Optimization: Introducing fluorine atoms or oxygen substituents to enhance metabolic stability.
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